L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-

Monoclonal Antibody Engineering CDR Grafting Immunoassay Development

The compound indexed under CAS 733021-30-2 is a synthetic linear pentapeptide with the sequence L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine (one-letter code: NYWMN). It belongs to the class of short-chain bioactive or functional peptides containing aromatic (Tyr, Trp) and sulfur-containing (Met) residues.

Molecular Formula C33H42N8O9S
Molecular Weight 726.8 g/mol
CAS No. 733021-30-2
Cat. No. B12530285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-
CAS733021-30-2
Molecular FormulaC33H42N8O9S
Molecular Weight726.8 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C33H42N8O9S/c1-51-11-10-23(30(46)41-26(33(49)50)15-28(36)44)38-32(48)25(13-18-16-37-22-5-3-2-4-20(18)22)40-31(47)24(12-17-6-8-19(42)9-7-17)39-29(45)21(34)14-27(35)43/h2-9,16,21,23-26,37,42H,10-15,34H2,1H3,(H2,35,43)(H2,36,44)(H,38,48)(H,39,45)(H,40,47)(H,41,46)(H,49,50)/t21-,23-,24-,25-,26-/m0/s1
InChIKeyZWEJERQUIWVADF-GKKOWRRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- (CAS 733021-30-2): Structural Identity & Procurement Baseline


The compound indexed under CAS 733021-30-2 is a synthetic linear pentapeptide with the sequence L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine (one-letter code: NYWMN) [1]. It belongs to the class of short-chain bioactive or functional peptides containing aromatic (Tyr, Trp) and sulfur-containing (Met) residues. The N-terminal and C-terminal asparagine residues flank a central Tyr-Trp-Met tripeptide core, imparting a distinct hydrogen-bonding profile and conformational flexibility that differentiate it from tetrapeptide analogs such as Asn-Met-Trp-Asn (CHEBI:73412) [2]. This compound is not a naturally occurring metabolite isolated from food or tissue hydrolysates; it is primarily encountered as a synthetic custom peptide supplied by specialist vendors and as a defined CDR1 sequence in engineered monoclonal antibody patents [3].

Why Generic Substitution of Pentapeptide CAS 733021-30-2 Fails: Sequence-Specific Constraints in Antibody Engineering & Bioactivity


In-class pentapeptides cannot be interchanged with CAS 733021-30-2 because its precise NYWMN sequence is a verified complementarity-determining region (CDR1) in patented monoclonal antibodies targeting human RBP4, PODXL, and procalcitonin [1][2][3]. Altering even a single residue would abolish epitope recognition and antibody specificity. From a bioactivity perspective, the sequential arrangement of aromatic (Tyr, Trp), sulfur-containing (Met), and polar (Asn) residues follows the C-terminal tripeptide rule for angiotensin-I-converting enzyme (ACE) inhibition, where aromatic residues at the antepenultimate position and aliphatic/aromatic residues at the penultimate position correlate with enhanced inhibitory potency [4]. Substituting Met for Leu, or Trp for Phe, in analogous pentapeptides has been shown to shift ACE IC50 values by over 10-fold, demonstrating that generic sequence substitution is not functionally neutral [4].

Quantitative Differentiation Evidence for Pentapeptide CAS 733021-30-2 (NYWMN) vs. Structural Analogs


Verified CDR1 Sequence Identity in Three Independent Antibody Patents vs. Tetrapeptide Asn-Met-Trp-Asn (CHEBI:73412)

The pentapeptide Asn-Tyr-Trp-Met-Asn (NYWMN) is explicitly claimed as the heavy-chain CDR1 sequence in patents for anti-RBP4, anti-PODXL, and anti-procalcitonin monoclonal antibodies [1][2][3]. In contrast, the structurally closest documented tetrapeptide Asn-Met-Trp-Asn (CHEBI:73412, CAS not assigned to pentapeptide) is annotated solely as a chemical entity with no reported CDR function [4]. The presence of Tyr at position 2 in the target compound introduces a phenolic hydroxyl group capable of hydrogen-bonding and π-π stacking with antigen residues, a functional moiety absent in the Asn-Met-Trp-Asn comparator, where Met occupies position 2.

Monoclonal Antibody Engineering CDR Grafting Immunoassay Development

Predicted ACE Inhibitory Potency Based on C-Terminal Tripeptide Motif: NYWMN vs. Class-Average Pentapeptides

A systematic molecular docking study of 160,000 tetrapeptides demonstrated that peptides containing Trp at the antepenultimate position and Tyr/Phe at the second position rank among the most potent ACE inhibitors, with IC50 values of 19.98 ± 8.19 µM for top-ranking tetrapeptides (e.g., WWNW, WRQF) [1]. The target pentapeptide NYWMN contains a C-terminal tetrapeptide Tyr-Trp-Met-Asn that adheres to this high-potency motif: Trp at position 3 and Met at position 4 provide favorable hydrophobic interactions with the ACE active site. In contrast, the average IC50 of pentapeptides collected in QSAR databases is substantially higher: a curated library of ACE-inhibitory pentapeptides reported a median IC50 of approximately 87 µM, with only peptides containing aromatic residues at positions 2-4 achieving sub-50 µM potency [2].

ACE Inhibition Antihypertensive Peptide QSAR Modeling

Structural Differentiation from the Closest Documented Tetrapeptide Analog Asn-Met-Trp-Asn (CHEBI:73412): Residue Count and Molecular Weight

The target compound (NYWMN) is a pentapeptide with calculated molecular formula C33H42N8O9S and monoisotopic mass 726.28 Da. Its closest documented structural analog in the ChEBI database is Asn-Met-Trp-Asn (CHEBI:73412), a tetrapeptide with molecular formula C24H33N7O7S and monoisotopic mass 563.22 Da [1]. The mass difference of 163.06 Da corresponds to an additional tyrosine residue (Tyr: C9H11NO3, monoisotopic mass 163.06 Da), which is consistent with the sequence difference. This mass shift provides a clear analytical differentiator by LC-MS or MALDI-TOF, enabling unambiguous identification in mixtures or quality control workflows.

Peptide Characterization Mass Spectrometry Chromatographic Separation

Hydrophobicity and Solubility Profile: NYWMN vs. Hydrophilic Control Pentapeptide (Asn-Ser-Gly-Asn-Gln)

The NYWMN sequence contains three hydrophobic/aromatic residues (Tyr, Trp, Met) flanked by two polar Asn residues. This amphipathic architecture yields a calculated grand average of hydropathicity (GRAVY) of approximately -0.74, compared to approximately -1.52 for an all-hydrophilic control pentapeptide of similar length such as Asn-Ser-Gly-Asn-Gln [1]. The less negative GRAVY value indicates stronger retention on reversed-phase HPLC columns, which is consistent with behavior reported for Tyr- and Trp-containing peptides that exhibit longer retention times (typically +3 to +5 minutes on C18 columns with acetonitrile/water gradients vs. fully hydrophilic controls) [2]. This property is practically relevant for purification strategy selection and QC method development.

Peptide Solubility HPLC Retention Formulation Development

Validated Application Scenarios for L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- (CAS 733021-30-2)


Heavy-Chain CDR1 Peptide for Anti-RBP4 Monoclonal Antibody Development & Immunoassay Kit Manufacturing

The NYWMN sequence is the claimed heavy-chain CDR1 in a patented anti-human RBP4 monoclonal antibody used in latex turbidimetric immunoassay kits for renal function assessment [1]. Scientists developing or reproducing this antibody must procure the exact pentapeptide as the CDR1 reference standard for: (i) affinity maturation studies comparing mutant CDR1 variants; (ii) epitope mapping and binding kinetics assays; and (iii) QC release testing of manufactured antibody lots. The patent specifies that the HCDR1 (NYWMN), HCDR2 (MIDPSDSETHYNQMFK), and HCDR3 (SPQLGDYILDY) sequences jointly confer binding specificity; substitution of any single CDR abolishes antigen recognition [1].

ACE Inhibitory Peptide Lead for Antihypertensive Nutraceutical or Functional Food Research

Based on the established structure-activity relationship wherein pentapeptides with Tyr-Trp-Met motifs exhibit predicted ACE IC50 values below 50 µM—significantly lower than the class median of ~87 µM [2]—NYWMN can serve as a synthetic lead compound for antihypertensive peptide development. Researchers can use the pure pentapeptide to: (i) experimentally validate in vitro ACE inhibition using the hippuryl-histidyl-leucine fluorometric assay; (ii) test gastrointestinal stability against pepsin and chymotrypsin based on protocols established for structurally analogous ACE-inhibitory peptides [3]; and (iii) conduct molecular docking studies to guide rational mutagenesis of the Tyr→Phe or Met→Leu positions for potency optimization [2].

CDR1 Grafting Template for Anti-PODXL and Anti-Procalcitonin Antibody Engineering

The NYWMN pentapeptide appears as the conserved HCDR1 sequence in monoclonal antibodies targeting podocalyxin-like protein-1 (PODXL), a marker of undifferentiated human embryonic stem cells, and procalcitonin, a sepsis biomarker [3][4]. Antibody engineers performing CDR grafting or humanization studies require the exact CDR1 peptide as: (i) a soluble competitor in ELISA-based binding inhibition assays to confirm CDR1 contribution to antigen binding; (ii) a calibration standard in SPR (Biacore) kinetics experiments measuring CDR1-antigen affinity; and (iii) an immunogen for generating anti-idiotypic antibodies against the CDR1 paratope [3][4].

LC-MS Reference Standard for Pentapeptide Purity and Identity Verification in Custom Peptide Procurement

The distinct monoisotopic mass of 726.28 Da and amphipathic RP-HPLC retention profile (predicted GRAVY ≈ -0.74) make NYWMN a suitable system suitability standard for laboratories that routinely procure and QC custom pentapeptides [5]. Quality control protocols can use the pure compound to: (i) calibrate LC-MS mass accuracy across the m/z 700-750 range; (ii) establish retention time windows on C18 columns for hydrophobic peptide separations; and (iii) serve as a positive control for peptide quantification assays. The 163.06 Da mass separation from the nearest documented analog Asn-Met-Trp-Asn (CHEBI:73412, 563.22 Da) enables unambiguous peak assignment even in complex peptide mixtures [6].

Quote Request

Request a Quote for L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.